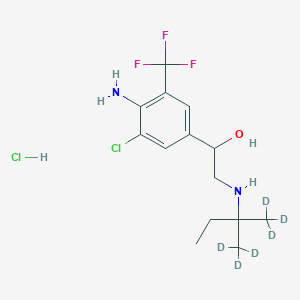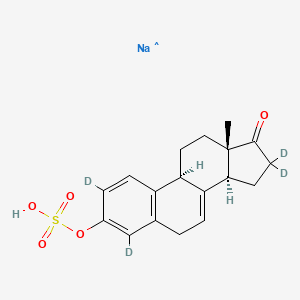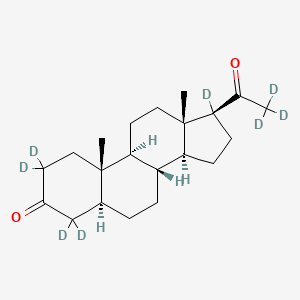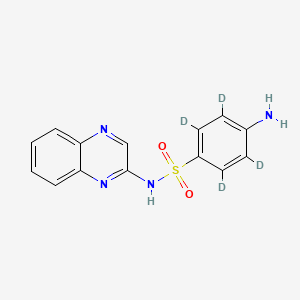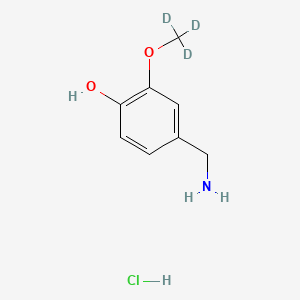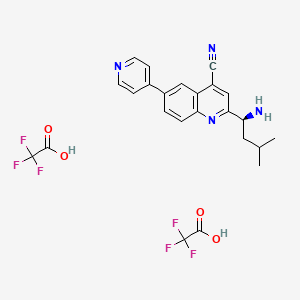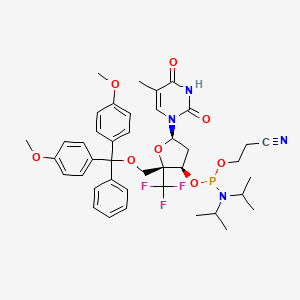![molecular formula C22H30N6O4 B12414118 1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)
1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino and hydroxyl groups attached to an anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the anthracene core and subsequent functionalization with amino and hydroxyl groups. Common synthetic routes include:
Step 1: Preparation of the anthracene core through Friedel-Crafts acylation.
Step 2: Introduction of hydroxyl groups via oxidation reactions.
Step 3: Functionalization with amino groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.
Mécanisme D'action
The mechanism by which 1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione exerts its effects involves interactions with molecular targets such as DNA and proteins. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions, while the hydroxyl groups can participate in redox reactions. These interactions can lead to changes in the structure and function of the target molecules, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the extended aminoethyl chains.
5,8-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups but has a naphthoquinone core instead of anthracene.
2,3-Diaminonaphthalene: Features amino groups on a naphthalene core.
Uniqueness
1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione is unique due to its combination of multiple amino and hydroxyl groups on an anthracene core, providing a versatile platform for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C22H30N6O4 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
1,4-bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H30N6O4/c23-5-7-25-9-11-27-13-1-2-14(28-12-10-26-8-6-24)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,25-30H,5-12,23-24H2 |
Clé InChI |
RFRJYMDNFSFUMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1NCCNCCN)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)
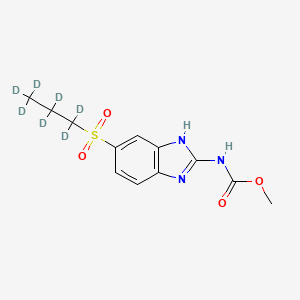

![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
